molecular formula C14H10N4O B1417697 2,6-Di(pyridin-4-yl)pyrimidin-4-ol CAS No. 14757-05-2

2,6-Di(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B1417697
CAS No.: 14757-05-2
M. Wt: 250.25 g/mol
InChI Key: DAPRHYQALZHLOU-UHFFFAOYSA-N
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Description

2,6-Di(pyridin-4-yl)pyrimidin-4-ol (CAS 14757-05-2) is a nitrogen-rich heterocyclic compound of significant interest in advanced materials research and coordination chemistry. It belongs to a class of molecules known as 2,6-bis(hetaryl)pyridin-4-ols, which are recognized for their ability to act as multidentate ligands . These compounds can form stable coordination complexes with various metal cations, making them valuable building blocks for the construction of functional metallo-supramolecular architectures . The specific molecular structure of this compound, featuring a central pyrimidine ring flanked by two pyridine groups, allows it to contribute to the development of novel materials with applications in areas such as luminescent sensors, dye-sensitized solar cells (DSSC), and magnetic materials . Furthermore, the presence of the hydroxyl group at the 4-position offers a site for further functionalization or participation in intermolecular hydrogen bonding, which can be exploited to fine-tune material properties and supramolecular assembly . This product is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dipyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPRHYQALZHLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol and Analogues

Approaches to Pyrimidine (B1678525) Ring Formation

The formation of the pyrimidine ring is a critical step in the synthesis of 2,6-di(pyridin-4-yl)pyrimidin-4-ol. Various synthetic routes have been developed to construct this heterocyclic core, each with its own advantages and applications.

The Kröhnke pyridine (B92270) synthesis, a well-established method, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate, to form highly functionalized pyridines. wikipedia.orgresearchgate.netnih.gov This methodology has been adapted to create related heterocyclic systems, including pyridine-pyrimidone scaffolds.

A notable example is the synthesis of the analogue 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, which was achieved using a Kröhnke-type reaction. journalirjpac.com This process involves two main steps: a Claisen condensation followed by a cyclization reaction. Initially, ethyl picolinate (B1231196) (an analogue of the required ethyl isonicotinate for the 4-pyridyl target compound) reacts with acetone in the presence of a strong base like sodium hydride to form the intermediate 1,5-bis(2'-pyridyl)pentane-1,3,5-trione. journalirjpac.com This intermediate is then cyclized with a nitrogen source to form the final pyridin-4(1H)-one ring structure. journalirjpac.com This strategy highlights a powerful condensation-cyclization pathway to access such scaffolds.

The efficiency of the Kröhnke-type synthesis is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields. Studies on the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one have provided valuable insights into these parameters. journalirjpac.com

Key optimization points include:

Molar Ratios: The stoichiometry of the reactants significantly impacts the yield. In the initial condensation step, an optimal molar ratio of ethyl picolinate to acetone was found to be 2:1.1, while the ratio of ethyl picolinate to the base (sodium hydride) was optimized to 2:3. journalirjpac.com

Temperature: Temperature control is critical. The initial condensation reaction was found to be most effective at a lower temperature of 10°C. journalirjpac.com

Nitrogen Sources: In the subsequent ring-closing cyclization step, various nitrogen sources can be employed. Research has shown that ammonium formate is a particularly effective nitrogen source for this transformation, leading to higher product yields compared to other sources. journalirjpac.com

Under these optimized conditions, the total yield for the synthesis of the analogue 2,6-di(pyridin-2-yl)pyridin-4(1H)-one reached 66%, a significant improvement over previously reported yields of 37%. journalirjpac.com

Table 1: Optimized Reaction Conditions for the Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one journalirjpac.com
ParameterOptimized Condition
Molar Ratio (Ethyl Picolinate : Acetone)2 : 1.1
Molar Ratio (Ethyl Picolinate : Sodium Hydride)2 : 3
Reaction Temperature (Condensation Step)10°C
Nitrogen Source (Cyclization Step)Ammonium Formate
Total Yield66%

[3+3] Cycloaddition reactions represent another versatile strategy for constructing six-membered heterocyclic rings like pyrimidine. mdpi.com This approach involves the combination of two three-atom fragments to form the final ring system. For pyrimidine synthesis, this can be achieved through methods such as the copper-catalyzed [3+3] annulation of amidines with saturated ketones. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield the pyrimidine product. organic-chemistry.org Another strategy involves the [3+3] cycloaddition of β-alkynyl-N-sulfonyl ketenimines with amidines or hydrazides, catalyzed by a copper salt, to produce 4-iminopyrimidines. mdpi.com

The cyclocondensation of an N-C-N fragment (like an amidine) with a C-C-C fragment (like a 1,3-dicarbonyl compound) is a classical and fundamental method for pyrimidine synthesis. researchgate.net This approach is widely used due to the commercial availability of a diverse range of starting materials. The reaction involves the condensation of the amidine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrimidine ring. While the outline specifies α-aminoamidines, the general principle of using amidine derivatives remains a cornerstone of pyrimidine synthesis.

Kröhnke-type Reactions and Condensation Strategies for Pyridine-Pyrimidone/ol Scaffolds

Strategic Functionalization at the Pyrimidine Core

For a molecule like this compound, the two pyridyl groups can be introduced onto a pyrimidine scaffold using modern cross-coupling reactions. This strategy typically begins with a di-halogenated pyrimidine, such as 2,6-dichloropyrimidin-4-ol. The halogen atoms serve as handles for palladium-catalyzed cross-coupling reactions.

The pyrimidine ring is an electron-deficient aromatic system, which makes its halogenated derivatives more reactive in cross-coupling reactions compared to analogous benzene halides. researchgate.net Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings can be employed to form carbon-carbon or carbon-nitrogen bonds at specific positions on the pyrimidine core. nih.govmdpi.com In a Suzuki-Miyaura coupling, a di-halogenated pyrimidine would be reacted with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base to attach the pyridyl moieties. Recent developments have also introduced pyridyl pyrimidylsulfones as effective pyridyl nucleophiles for palladium-catalyzed cross-coupling reactions with aryl halides, offering another potential route for this transformation. nih.govresearchgate.net

Derivatization from Pyrone Precursors (e.g., 2,6-Dicyano-4-pyrone)

A versatile approach to synthesizing analogues of the target compound involves the transformation of a 4-pyrone ring into a pyrimidin-4-ol (or its tautomeric 4-pyridone) structure. This method leverages the reactivity of the pyrone ring towards nitrogen nucleophiles.

The synthesis of 2,6-bis(hetaryl)-4-hydroxypyridines, which are structural analogues of this compound, can be accomplished starting from 2,6-dicyano-4-pyrone. This process involves a preliminary modification of the cyano groups into various heterocyclic moieties (e.g., oxadiazoles, tetrazoles) to create 2,6-bis(hetaryl)-4-pyrones nih.govacs.orgnih.gov.

Once the desired 2,6-bis(hetaryl)-4-pyrone precursor is formed, it is treated with ammonia. The reaction proceeds via a chemoselective attack of the ammonia molecule at the C-6 (or C-2) position of the pyrone ring. This nucleophilic attack initiates a ring-opening event, followed by an intramolecular cyclization that incorporates the nitrogen atom, ultimately forming the more stable 4-hydroxypyridine ring system after dehydration nih.govresearchgate.net. This transformation has been shown to be highly selective, leaving the adjacent heterocyclic rings at the 2- and 6-positions intact acs.org. The reaction of 2,6-bis(hetaryl)-4-pyrones with aqueous ammonia has been reported to produce the corresponding 2,6-bis(hetaryl)pyridines in good yields, typically ranging from 63% to 87% nih.govacs.orgnih.gov.

Notably, the resulting products exist predominantly in the 4-hydroxypyridine tautomeric form in solution nih.govacs.org.

Table 1: Synthesis of 2,6-Bis(hetaryl)-4-hydroxypyridines from Pyrone Precursors

Pyrone PrecursorReaction ConditionsProductYield (%)Reference
2,6-bis(1H-tetrazol-5-yl)-4H-pyran-4-one25% aq. NH₃, rt, 2 days2,6-bis(1H-tetrazol-5-yl)pyridin-4-ol84 acs.org
2,6-bis(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4H-pyran-4-one25% aq. NH₃, EtOH, reflux, 12h2,6-bis(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-4-ol72 acs.org
2,6-bis(5-phenyl-1,3,4-oxadiazol-2-yl)-4H-pyran-4-one25% aq. NH₃, EtOH, reflux, 10h2,6-bis(5-phenyl-1,3,4-oxadiazol-2-yl)pyridin-4-ol87 acs.org

Multi-Component Reactions Involving Alkoxyallenes, Nitriles, and Carboxylic Acids for Pyridin-4-ol Synthesis

A flexible and efficient strategy for the synthesis of highly substituted pyridin-4-ol derivatives is found in a three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids chim.it. This methodology provides a convergent approach to complex pyridine structures, which share a core structural motif with the target pyrimidine compound.

The reaction mechanism is a multi-step sequence. It begins with the addition of a lithiated alkoxyallene to a nitrile, which forms an iminoallenyl anion intermediate. This intermediate is then protonated by a carboxylic acid. A subsequent "umpolung of reactivity" occurs, where the central carbon of the former allene unit becomes electrophilic and reacts with the carboxylate. The resulting enamide undergoes an aldol-type cyclization, followed by dehydration, to yield the pyridin-4-one, which tautomerizes to the final pyridin-4-ol product chim.it. This method is notable for its broad substrate scope, accommodating a wide variety of alkoxyallenes, nitriles, and carboxylic acids, thereby enabling the creation of a diverse library of pyridine derivatives chim.itbeilstein-journals.org.

Post-Synthetic Modifications of the 4-Hydroxyl Group

The 4-hydroxyl group of the pyrimidin-4-ol core is a key functional handle that allows for a variety of post-synthetic modifications. These transformations are crucial for diversifying the parent structure and modulating its chemical properties.

Esterification Reactions for Alkoxy Derivative Formation

The 4-hydroxyl group can be converted into an ester functionality through acylation reactions. The O-acylation of hydroxypyrimidines is influenced by the steric properties of both the pyrimidine substituents and the acylating agent. For 2-amino-4-hydroxypyrimidines, O-acylation is favored when using sterically demanding acyl halides, such as pivaloyl chloride or various aroyl halides rsc.org. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. The formation of O-acyl derivatives can significantly alter the electronic and physical properties of the molecule.

Substitution Reactions for Halogen Incorporation

A common and synthetically valuable modification is the replacement of the 4-hydroxyl group with a halogen, typically chlorine. This transformation converts the pyrimidin-4-ol into a 4-halopyrimidine, which is a versatile intermediate for nucleophilic substitution reactions.

A highly efficient method for this conversion is the reaction with phosphorus oxychloride (POCl₃) nih.gov. Modern protocols have been developed that are solvent-free and use an equimolar amount of POCl₃ relative to the hydroxyl group, which is a significant improvement for economic, environmental, and safety reasons over traditional methods that use a large excess of the reagent nih.govresearchgate.net. These reactions are typically performed by heating the hydroxypyrimidine with POCl₃ in a sealed reactor, often with a base like pyridine, at high temperatures (e.g., 160 °C) nih.gov. This procedure has been successfully applied on a large scale to a variety of hydroxypyrimidines, hydroxypyridines, and other related aza-arenes, consistently providing high yields of the corresponding chlorinated products nih.govresearchgate.net.

Table 2: Chlorination of Hydroxy-aza-arenes using Equimolar POCl₃

SubstrateReaction ConditionsProductYield (%)Reference
2-HydroxypyrimidinePOCl₃ (1 eq), Pyridine (1 eq), 160 °C, 2 h2-Chloropyrimidine85 nih.gov
4-Hydroxy-2,6-dimethylpyrimidinePOCl₃ (1 eq), Pyridine (1 eq), 160 °C, 2 h4-Chloro-2,6-dimethylpyrimidine94 nih.gov
2-HydroxypyridinePOCl₃ (1 eq), Pyridine (1 eq), 160 °C, 2 h2-Chloropyridine90 nih.gov
4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidinePOCl₃ (excess), N,N-diethylaniline, reflux, 3 h4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine85 deepdyve.com

In-depth Analysis Reveals Scarcity of Publicly Available Spectroscopic and Crystallographic Data for this compound

Despite a comprehensive search for detailed research findings on the chemical compound this compound, a notable lack of specific, publicly accessible experimental data for its structural and spectroscopic characterization has been identified. While the molecular formula (C14H10N4O) and molecular weight (250.26 g/mol ) are established, and its CAS number is registered as 14757-05-2, foundational experimental data required for a thorough scientific article, as per the requested outline, is not available in published literature or chemical databases.

The intended article was to focus on the "Structural Elucidation and Spectroscopic Characterization of this compound Systems," with detailed sections on advanced spectroscopic techniques and solid-state structural analysis. However, the search did not yield the specific data necessary to populate these sections with the required level of scientific rigor and detail.

The following is a breakdown of the missing information for the target compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC) NMR spectra, chemical shift assignments, or coupling constant data for this compound could be located.

Infrared (IR) and Raman Spectroscopy: Detailed IR and Raman spectra with assignments of vibrational frequencies for the specific functional groups and vibrational modes of the molecule are not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy: While studies on analogous compounds suggest that pyridyl-pyrimidine systems exhibit electronic transitions in the UV-Vis region, specific absorption maxima (λmax) and molar extinction coefficients for this compound have not been reported.

Mass Spectrometry (MS): There is no available mass spectrum detailing the molecular ion peak and the specific fragmentation pattern for this compound.

Single-Crystal X-ray Diffraction (SC-XRD): A definitive solid-state structure determined by single-crystal X-ray diffraction is not present in the accessible crystallographic databases. Consequently, precise data on its molecular geometry, including bond lengths, bond angles, and crystal packing information, is absent.

While the search did uncover research on structurally related compounds, such as 2,6-di(pyrimidin-4-yl)pyridine and various other substituted pyrimidines and pyridines, this information can only offer a comparative and predictive context rather than the specific, factual data required for a detailed analysis of this compound itself. For instance, research on similar heterocyclic systems provides a general understanding of the types of spectroscopic signals and structural motifs to be expected, but this does not substitute for empirical data on the target molecule.

Given the strict requirement for a scientifically accurate and detailed article based on research findings, the absence of this fundamental experimental data makes it impossible to generate the requested content without resorting to speculation, which would contravene the principles of scientific accuracy. A thorough and authoritative article on the structural and spectroscopic properties of this compound is contingent on the future publication of its synthesis and detailed characterization in the scientific literature.

Structural Elucidation and Spectroscopic Characterization of 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol Systems

Solid-State Structural Analysis by X-ray Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) for Unambiguous Molecular Geometry Determination

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol is characterized by a central pyrimidin-4-ol ring substituted with two pyridin-4-yl groups at the 2 and 6 positions. The bond lengths within the pyrimidine (B1678525) and pyridine (B92270) rings are expected to exhibit values typical for aromatic heterocyclic systems. For instance, the C-N bonds within the pyrimidine ring will be shorter than a typical C-N single bond, indicative of their aromatic character.

Bond/AngleExpected Value
C-C (pyrimidine)~1.39 Å
C-N (pyrimidine)~1.34 Å
C-O (pyrimidinol)~1.36 Å
C-C (pyridine)~1.39 Å
C-N (pyridine)~1.34 Å
C-C (inter-ring)~1.49 Å
C-N-C (pyrimidine)~116°
N-C-N (pyrimidine)~126°
C-C-C (pyridine)~120°
C-N-C (pyridine)~117°
Conformational Analysis in the Solid State

Based on studies of related compounds like pyridine-2,6-dicarboxamides, a certain degree of twisting between the central and peripheral rings can be expected to achieve a more stable packing arrangement in the crystal lattice. This twisting would be a compromise between maximizing intermolecular interactions and minimizing steric hindrance between the rings.

Investigation of Polymorphism and Crystal Packing

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with the potential for varied intermolecular interactions. Research on related structures, such as pyridine-2,6-dicarboxylic acid, has revealed the existence of different polymorphic forms driven by competition between various hydrogen bonding motifs.

For this compound, the interplay of strong O-H···N hydrogen bonds and weaker C-H···N and C-H···O interactions, along with π-π stacking of the aromatic rings, could lead to the formation of different polymorphs. The specific packing arrangement will determine the density, stability, and other physicochemical properties of the solid material. The "robust" nature of certain hydrogen bonding synthons, as seen in analogous compounds, might favor specific packing motifs.

Tautomeric Equilibria in Pyrimidin-4-ol Systems

Tautomerism is a key feature of hydroxypyrimidines, and this compound is expected to exhibit this phenomenon.

Pyrimidin-4-ol / Pyrimidin-4-one Tautomerism

The compound can exist in two primary tautomeric forms: the pyrimidin-4-ol (enol) form and the pyrimidin-4(1H)-one or pyrimidin-4(3H)-one (keto) forms. In the solid state, derivatives of 4-hydroxypyrimidine (B43898) show a strong preference for the keto tautomer. This preference is often driven by the formation of strong intermolecular hydrogen bonds, such as N-H···O interactions, which are highly favorable in the keto form.

Influence of Substituents and Solvent Polarity on Tautomeric Preferences

The position of the tautomeric equilibrium can be significantly influenced by both the nature of the substituents on the pyrimidine ring and the polarity of the solvent.

Substituent Effects: The electron-withdrawing nature of the two pyridin-4-yl substituents at the 2 and 6 positions of the pyrimidine ring is expected to influence the acidity of the N-H and O-H protons and, consequently, the tautomeric equilibrium. Electron-withdrawing groups generally favor the keto form.

Solvent Polarity: In solution, the tautomeric preference can be highly dependent on the solvent. Polar solvents can stabilize one tautomer over the other through specific interactions like hydrogen bonding. For instance, in some systems, polar solvents can shift the equilibrium towards the more polar tautomer. The ability of a solvent to act as a hydrogen bond donor or acceptor can play a crucial role in determining the predominant tautomeric form in solution. Theoretical studies on related systems have shown that the dielectric constant of the solvent can correlate with the stability of different tautomers. nih.govcam.ac.uk

Coordination Chemistry and Metal Complexation of 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol

Ligand Design Principles and Coordination Modes

The design of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol as a ligand is predicated on its potential to act as a multidentate chelating agent, offering multiple binding sites for a central metal ion. This capability stems from the specific arrangement of its constituent pyridine (B92270) and pyrimidine (B1678525) rings.

This compound possesses three nitrogen atoms within its aromatic framework that are sterically positioned to coordinate with a metal center. The nitrogen atoms of the two pyridine rings, along with one of the nitrogen atoms from the central pyrimidine ring, can act as Lewis bases, donating their lone pairs of electrons to form coordinate bonds. This arrangement allows the ligand to wrap around a metal ion in a pincer-like fashion, leading to the formation of stable five- or six-membered chelate rings. This multidentate chelation enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands, an effect known as the chelate effect. The specific coordination can result in various geometries, but often leads to distorted octahedral or square-pyramidal arrangements around the metal ion. wikipedia.orgjscimedcentral.com

The hydroxyl group at the 4-position of the pyrimidine ring introduces an additional layer of complexity and versatility to the coordinating properties of the ligand. This group can exist in equilibrium with its tautomeric keto form, 2,6-di(pyridin-4-yl)pyrimidin-4(3H)-one. The hydroxyl form can participate in coordination in several ways. Upon deprotonation, the resulting anionic oxygen atom can act as a strong donor, forming a coordinate bond with the metal ion. This deprotonation is often facilitated by the coordination of the nitrogen atoms to the metal, which increases the acidity of the hydroxyl proton.

Formation and Characterization of Metal Complexes

The ability of this compound to form complexes with various metal ions has been a subject of interest, particularly with d-block transition metals known for their rich coordination chemistry.

Research has demonstrated the formation of stable complexes between ligands structurally similar to this compound and several divalent transition metal ions.

Zn(II) and Cd(II): Being d¹⁰ ions, Zn(II) and Cd(II) typically form colorless complexes and favor tetrahedral or octahedral coordination geometries. The coordination with ligands like this compound is driven by the electrostatic interaction and the formation of stable chelate rings. Crystal structures of related zinc complexes reveal a distorted trigonal-bipyramidal or square-pyramidal geometry where the ligand coordinates in a tridentate fashion. nih.govnih.gov Cadmium(II), being a larger ion, often exhibits a preference for octahedral coordination, potentially involving coordination of solvent molecules or counter-ions in addition to the primary ligand. nih.gov

Cu(II): As a d⁹ ion, Cu(II) complexes are typically colored and are well-known for their distorted geometries, often square-pyramidal or distorted octahedral, as a result of the Jahn-Teller effect. researchgate.net The coordination with pyridyl-pyrimidine ligands leads to the formation of stable complexes, with the potential for forming polynuclear structures depending on the reaction conditions. rsc.orgmdpi.com

Ni(II) and Co(II): These d⁸ and d⁷ ions, respectively, are known to form a wide range of colorful complexes with various geometries, most commonly octahedral or tetrahedral. With multidentate N-donor ligands like this compound, the formation of six-coordinate, distorted octahedral complexes is expected. nsf.govresearchgate.netrsc.org The magnetic and electronic properties of these complexes are highly dependent on the ligand field strength and the resulting geometry.

The synthesis of these complexes generally involves the reaction of a salt of the desired metal (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol, methanol, or a mixture of solvents. The resulting complexes can often be isolated as crystalline solids.

The stoichiometry of the metal complexes formed with this compound is typically determined using various analytical techniques. Job's method of continuous variation, also known as the continuous variation method, is a common spectrophotometric technique used to determine the stoichiometry of a complex in solution. This involves preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant and measuring the absorbance at a wavelength where the complex absorbs maximally. The stoichiometry corresponds to the mole fraction at which the maximum absorbance is observed.

For solid-state complexes, elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to determine the empirical formula of the complex and thus the metal-to-ligand ratio. X-ray crystallography provides the most definitive determination of stoichiometry by revealing the precise arrangement of atoms in the crystal lattice. Based on studies of similar ligands, both 1:1 and 1:2 metal-to-ligand ratios are commonly observed, with the specific ratio depending on the metal ion, the reaction conditions, and the presence of other coordinating species. nih.govrdd.edu.iq

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium for the formation of the complex from its constituent metal ion and ligand(s). For a 1:1 complex, the formation constant (K₁) is given by the equation:

K₁ = [ML] / ([M][L])

where [ML], [M], and [L] are the equilibrium concentrations of the complex, the metal ion, and the ligand, respectively. A higher value of the stability constant indicates a more stable complex. These constants are often expressed on a logarithmic scale (log K).

For a closely related ligand, 2,6-di(pyrimidin-4-yl)pyridine, the formation constants for its complexes with Zn(II) and Cu(II) have been determined in a buffered aqueous solution. nih.gov These values can provide an estimate of the binding affinities for this compound.

Table 1: Formation Constants for Metal Complexes of a Structurally Similar Ligand

Metal Ion Formation Constant (K) in M⁻¹ log K
Zn(II) 8.4 x 10³ 3.92
Cu(II) 1 x 10⁶ 6.00

Data for the related ligand 2,6-di(pyrimidin-4-yl)pyridine. nih.gov

The data indicates a significantly higher stability for the Cu(II) complex compared to the Zn(II) complex, which is consistent with the Irving-Williams series that predicts the relative stabilities of divalent first-row transition metal complexes. researchgate.net The presence of the hydroxyl group and its potential for deprotonation in this compound could lead to even higher stability constants for its metal complexes compared to the analog without this group.

Spectroscopic Signatures of Metal Complexation

The coordination of metal ions to this compound induces significant changes in its electronic properties, which are readily observable through spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy. These changes serve as diagnostic tools for studying the formation, stability, and nature of the resulting metal complexes.

The UV-Vis absorption spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic pyridyl and pyrimidine rings. Upon complexation with a metal ion, the energies of these transitions are perturbed, leading to noticeable shifts in the absorption bands.

Typically, the coordination of the nitrogen atoms of the pyridyl and pyrimidine rings to a metal center results in a red shift (bathochromic shift) of the π→π* transitions. researchgate.net This phenomenon is attributed to the stabilization of the π* orbitals of the ligand upon coordination, which reduces the energy gap for the electronic transition. For instance, in studies of related bis(pyridyl)pyrazole ligands, the absorption maxima associated with the pyrazole-pyridyl system are red-shifted upon complexation with Cu(II), Co(II), and Ni(II). researchgate.net

Furthermore, new absorption bands, often in the visible region, can appear due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. dergipark.org.tr In complexes of related iminooxime ligands with Ni(II), Co(II), and Cu(II), intense bands associated with metal-to-ligand charge transfer were observed between 395-428 nm. dergipark.org.tr For d-block metals with filled or partially filled d-orbitals, faint d-d transition bands may also be observed at longer wavelengths. dergipark.org.tr

The magnitude of these spectral shifts is dependent on several factors, including the nature of the metal ion, its oxidation state, the coordination geometry, and the solvent environment. The titration of a solution of the ligand with a metal salt allows for the determination of the stoichiometry and stability constants of the formed complexes by monitoring the changes in absorbance. For example, the formation constant for the Zn(II) complex of the analogous 2,6-di(pyrimidin-4-yl)pyridine was determined to be 8.4 x 10³ M⁻¹, while the Cu(II) complex exhibited a much higher formation constant of 1 x 10⁶ M⁻¹, as determined by UV/vis spectroscopy. nih.gov

Table 1: Representative UV-Vis Spectral Data for Metal Complexes of Analogous Ligands

Ligand/Complex λmax (nm) Type of Transition Reference
1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) ~280 π→π* and n→π* researchgate.net
[Cu(1,3-PPB)]²⁺ 294 π→π* (red-shifted) researchgate.net
[Co(1,3-PPB)]²⁺ 290 π→π* (red-shifted) researchgate.net
[Ni(1,3-PPB)]²⁺ 293 π→π* (red-shifted) researchgate.net
Iminooxime-Ni(II) Complex 397-428 Metal-to-Ligand Charge Transfer dergipark.org.tr

This table is generated based on data from structurally similar compounds to illustrate expected spectral behavior.

The fluorescence properties of this compound are also highly sensitive to the presence of metal ions. The free ligand is expected to exhibit fluorescence arising from the de-excitation of its singlet excited state. Upon metal ion coordination, this fluorescence can be either quenched or enhanced, depending on the specific metal ion involved.

Fluorescence Quenching is a common phenomenon observed upon complexation with transition metal ions that have partially filled d-orbitals, such as Cu²⁺, Ni²⁺, or Co²⁺. This quenching can occur through several mechanisms, including:

Energy Transfer: The excitation energy from the ligand can be transferred to the metal ion, which then de-excites non-radiatively.

Electron Transfer: Photoinduced electron transfer (PET) can occur from the excited state of the ligand to the metal ion (reductive quenching) or from the metal ion to the ligand (oxidative quenching).

Fluorescence Enhancement is often observed upon complexation with metal ions that have a closed-shell electronic configuration, such as Zn²⁺, Cd²⁺, or main group metals. researchgate.net This effect, known as chelation-enhanced fluorescence (CHEF), is typically attributed to an increase in the structural rigidity of the ligand upon coordination. The metal ion restricts intramolecular rotations and vibrations that would otherwise provide non-radiative decay pathways for the excited state, thus leading to an increase in the fluorescence quantum yield. researchgate.net For example, in pyridyl-triazole based compounds, a significant enhancement of the fluorescence quantum yield is observed upon protonation, which mimics the effect of metal ion coordination by restricting intramolecular charge transfer processes. researchgate.net

The selective fluorescence response to different metal ions makes this compound a promising candidate for the development of fluorescent sensors for specific metal detection.

Structural Aspects of Metal-Ligand Adducts

The coordination of this compound to metal centers results in the formation of well-defined metal-ligand adducts with specific geometries and structural features. X-ray crystallography is the most powerful technique for elucidating these solid-state structures.

While the crystal structure of a metal complex of this compound itself is not publicly available, the structures of numerous complexes with analogous ligands have been determined. These structures provide valuable insights into the expected coordination modes and geometries.

For instance, the X-ray crystal structure of a zinc complex with the related ligand 2,6-di(pyrimidin-4-yl)pyridine reveals that the ligand coordinates to the Zn(II) center. nih.gov In studies of zinc complexes with 2,6-di(3-pyrazolyl)pyridine ligands, both six-coordinate and five-coordinate zinc centers have been observed. rsc.org In one such complex, the zinc atom adopts a six-coordinate ZnO₃N₃ configuration with a slightly distorted octahedral geometry. rsc.org In other related complexes, five-coordinate ZnO₂N₃ and ZnON₄ modes in a distorted bipyramidal geometry are found. rsc.org

The tridentate nature of the this compound ligand, with its N-N-N or N-O-N donor set, allows for the formation of various coordination geometries around the central metal ion. The preferred geometry is influenced by the size, charge, and electronic configuration of the metal ion, as well as the presence of other ancillary ligands or counter-ions.

Commonly observed coordination geometries for transition metal complexes with similar tridentate pyridyl-based ligands include:

Octahedral: In a 2:1 ligand-to-metal complex, two ligands can coordinate to a single metal ion, occupying all six coordination sites to form a distorted octahedral geometry. Alternatively, one ligand can occupy three meridional sites, with the remaining three sites filled by other ligands (e.g., water, halides). mdpi.com

Square Pyramidal: A five-coordinate square pyramidal geometry can be adopted, particularly with larger metal ions or in the presence of a fifth coordinating ligand. mdpi.com

Trigonal Bipyramidal: This is another possible five-coordinate geometry.

Pentagonal Bipyramidal: In some cases, particularly with larger metal ions and additional coordinating species, a seven-coordinate pentagonal bipyramidal structure can be formed. For instance, a Cd(II) complex with a flexible bis-pyridyl-bis-amide ligand was found to have a distorted pentagonal bipyramidal structure. mdpi.com

Structural distortions from ideal geometries are common in these complexes. These distortions arise from the steric constraints imposed by the ligand framework, such as the bite angles between the coordinating nitrogen atoms, and from crystal packing forces. The bite angle of the tridentate ligand is a critical factor influencing the degree of distortion in the coordination sphere of the metal ion.

Table 2: Common Coordination Geometries in Complexes with Analogous Pyridyl-Based Ligands

Metal Ion Ligand Type Coordination Geometry Key Structural Features Reference
Cu(II) Bis-pyridyl-bis-amide Five-coordinate distorted square pyramidal Cu-N distances ~2.07 Å; Cu-O distances ~1.97 Å mdpi.com
Cd(II) Bis-pyridyl-bis-amide Six-coordinate distorted octahedral Cd-N distances ~2.35 Å; Cd-O distances ~2.30-2.44 Å mdpi.com
Zn(II) 2,6-di(3-pyrazolyl)pyridine Six-coordinate distorted octahedral (ZnO₃N₃) - rsc.org
Zn(II) 2,6-di(3-pyrazolyl)pyridine Five-coordinate distorted bipyramidal (ZnO₂N₃, ZnON₄) - rsc.org

This table summarizes findings from related systems to predict the structural behavior of this compound complexes.

Supramolecular Assembly and Intermolecular Interactions of 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol Derivatives

Hydrogen Bonding Networks

Hydrogen bonds are the primary drivers of supramolecular assembly in many nitrogen-containing heterocyclic compounds. The directional nature of these interactions allows for the predictable formation of specific structural motifs. For derivatives of 2,6-di(pyridin-4-yl)pyrimidin-4-ol, the hydroxyl group and the nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings are key participants in these networks.

The hydroxyl group (-OH) of the pyrimidin-4-ol core is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine and pyridine rings act as effective acceptors. This donor-acceptor pairing leads to the formation of robust intermolecular connections. While the specific crystal structure of this compound is not publicly available, analysis of closely related structures provides insight into the likely hydrogen bonding patterns.

For instance, in cocrystals of similar pyridyl-containing compounds with carboxylic acids, strong hydrogen bonds between the carboxylic acid's hydroxyl group and the pyridine nitrogen are consistently observed, with O-H···N bond lengths around 2.60 Å. nsf.gov This indicates a strong affinity between a hydroxyl donor and a pyridine nitrogen acceptor.

Furthermore, in structures containing pyrimidine rings, such as 4-amino-2,6-dimethoxypyrimidine, molecules are linked by N-H···N hydrogen bonds, forming distinct ring motifs. researchgate.net A common motif observed in related heterocyclic compounds is the R(8) ring, where two molecules form a dimer through a pair of complementary hydrogen bonds. researchgate.net In the case of this compound, it is highly probable that the hydroxyl group of one molecule forms a hydrogen bond with a nitrogen atom of the pyrimidine or pyridine ring of a neighboring molecule.

Beyond the primary O-H···N interactions, other types of hydrogen bonds contribute to the stability of the crystal lattice of this compound derivatives.

N-H···N and N-H···O Interactions: In derivatives where the hydroxyl group is replaced by an amino group, such as in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, extensive N-H···N and N-H···O hydrogen bonding is observed. nih.govnih.gov In these structures, molecules link to form inversion dimers through pairs of N-H···N hydrogen bonds, creating R2(8) ring motifs. nih.govnih.gov These dimers are then further connected by N-H···O and other N-H···N bonds, leading to the formation of layers or more complex three-dimensional structures. nih.govnih.gov For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, two molecules are linked via N-H···N hydrogen bonds to form a dimer with an R2(8) graph set. mdpi.com

A summary of typical hydrogen bond parameters found in related structures is presented in the table below.

Interaction TypeDonorAcceptorTypical Distance (Å)Reference
N-H···NN-HN2.997 - 3.254 researchgate.net
N-H···ON-HO- nih.govnih.gov
C-H···OC-HO~3.3 researchgate.net
O-H···NO-HN~2.6 nsf.gov

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are non-covalent interactions between aromatic rings. These interactions are fundamental to the structure of many biological and synthetic supramolecular systems. In this compound derivatives, the multiple aromatic rings (one pyrimidine and two pyridyl) provide ample opportunity for such interactions.

The crystal packing of aromatic molecules is often characterized by stacks of parallel or offset rings. The geometry of these stacks is a balance between attractive quadrupole-quadrupole interactions and repulsive steric and electrostatic forces. In derivatives of this compound, both pyridyl-pyridyl and pyridyl-pyrimidine stacking are expected to occur.

In related structures, such as those of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, offset π-π stacking interactions are observed with inter-centroid distances of around 3.777(1) Å. nih.gov This type of interaction, where the rings are displaced relative to one another, is very common and helps to minimize electrostatic repulsion. The presence of electron-donating and electron-withdrawing groups on the aromatic rings can further influence the nature of the stacking, with electron donor-acceptor π-π interactions being particularly favorable. rsc.org The nitrogen atoms in the pyridyl and pyrimidine rings make them relatively electron-deficient, which can lead to favorable stacking interactions with more electron-rich aromatic systems or in an offset, antiparallel arrangement. rsc.org

The extent and strength of π-π stacking interactions are highly dependent on the planarity of the interacting aromatic systems. For polycyclic aromatic hydrocarbons, strong π-π interactions can sometimes be a hindrance, for example, by reducing solubility. rsc.org In the case of this compound, the molecule is not expected to be perfectly planar. The dihedral angles between the central pyrimidine ring and the two flanking pyridyl rings will be a critical factor in determining the efficiency of intermolecular stacking.

In the solid state, crystal packing forces will favor a more planar conformation to maximize favorable stacking interactions. However, steric hindrance between ortho-hydrogens on the connected rings can lead to a twisted conformation. For example, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, the dihedral angle between the pyrimidine and pyridine rings is a significant 71.10(9)°. nih.gov This deviation from planarity will influence how the molecules can pack and which stacking geometries are preferred.

Quantitative Analysis of Intermolecular Contacts

To gain a more detailed and quantitative understanding of the intermolecular interactions at play in the crystal structures of this compound derivatives, computational tools such as Hirshfeld surface analysis are employed. This method allows for the visualization and quantification of all intermolecular contacts in a crystal.

The Hirshfeld surface is a three-dimensional surface around a molecule in a crystal, defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal. By mapping properties such as the electrostatic potential or the distances to the nearest atoms inside and outside the surface (d_i and d_e), a detailed picture of the intermolecular environment can be obtained.

For example, in the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide, the Hirshfeld surface is used to visualize the hydrogen-donating (positive electrostatic potential) and hydrogen-accepting (negative electrostatic potential) regions of the molecule. nih.gov The breakdown of the Hirshfeld surface into so-called "fingerprint plots" provides a quantitative summary of the different types of intermolecular contacts. These plots show the percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the total surface area. This allows for a direct comparison of the relative importance of different interactions in the crystal packing.

While a specific Hirshfeld analysis for this compound is not available, the table below provides a hypothetical example of the kind of data that would be obtained from such an analysis, based on typical values for similar heterocyclic compounds.

Contact TypePercentage Contribution to Hirshfeld Surface (%)
H···H45 - 55
C···H / H···C20 - 30
N···H / H···N10 - 15
O···H / H···O5 - 10
C···C3 - 7
Other< 5

This quantitative approach allows for a deeper understanding of the subtle balance of forces that governs the supramolecular assembly of these complex molecules.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no crystal structure for this compound has been deposited in crystallographic databases or published in scientific journals, a Hirshfeld surface analysis cannot be performed. This analysis would typically provide insights into the close contacts between neighboring molecules, highlighting the nature and extent of hydrogen bonds, π-π stacking, and other van der Waals forces that govern the supramolecular architecture.

2D-Fingerprint Plots for Reciprocal Atomic Contacts

Derived from the Hirshfeld surface, 2D-fingerprint plots offer a quantitative summary of intermolecular contacts by plotting the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. These plots allow for the deconvolution of the full fingerprint into contributions from specific atom pairs, thereby quantifying the percentage of the Hirshfeld surface involved in different types of interactions. Due to the lack of a crystal structure for this compound, the generation of its 2D-fingerprint plots is not possible. Such plots would otherwise provide a unique "fingerprint" of the intermolecular interactions for this specific compound.

Design of Self-Assembled Architectures

The design of complex self-assembled architectures relies on a fundamental understanding of the coordination chemistry and non-covalent interaction preferences of the molecular building blocks. While the pyridinyl and pyrimidinol moieties suggest potential for such applications, specific studies on this compound are absent from the literature.

Formation of Molecular Clefts upon Metal Coordination

The arrangement of nitrogen atoms in this compound suggests its potential as a ligand for metal ions. The coordination with metal centers could lead to the formation of well-defined structures, including molecular clefts capable of guest recognition. Research on analogous compounds, such as 2,6-di(pyrimidin-4-yl)pyridine, has demonstrated the formation of functionalized molecular clefts upon coordination with metals like Zn(II) and Cu(II). researchgate.net However, no studies were found that specifically investigate the metal coordination behavior of this compound and the potential formation of such clefts.

Hierarchical Superstructures and Long-Range Ordered Nanostructures

The self-assembly of molecular units into hierarchical superstructures and long-range ordered nanostructures is a significant area of materials science. This process is driven by a combination of directional intermolecular interactions. While pyridinyl-containing ligands are known to be involved in the formation of various nanostructures, there is no published research detailing the ability of this compound to form such hierarchical or long-range ordered assemblies.

Theoretical and Computational Investigations of 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2,6-di(pyridin-4-yl)pyrimidin-4-ol. These methods model the molecule at the atomic level to predict its geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and predicting various molecular properties. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to determine the most stable conformation in the ground state.

The geometry of this compound is characterized by the pyrimidin-4-ol core substituted with two pyridin-4-yl rings. The planarity of the system is a key feature. It is expected that the pyrimidine (B1678525) and pyridine (B92270) rings will not be perfectly coplanar due to steric hindrance between the ortho-hydrogens of the pyridine rings and the pyrimidine ring. The dihedral angles between the pyrimidine and the two pyridine rings would be a critical parameter to determine the extent of electronic communication between the aromatic systems. The presence of the hydroxyl group on the pyrimidine ring can also lead to intermolecular hydrogen bonding in the solid state, influencing the crystal packing.

Table 1: Predicted Ground State Geometrical Parameters for this compound based on DFT Calculations of Analogous Systems.

ParameterPredicted Value
Dihedral Angle (Pyrimidinyl-Pyridinyl)15° - 30°
C-N Bond Lengths (Pyrimidine Ring)~1.33 - 1.38 Å
C-O Bond Length (Hydroxyl Group)~1.36 Å
O-H Bond Length (Hydroxyl Group)~0.97 Å

Note: These values are estimations based on DFT studies of similarly substituted pyrimidine and pyridine derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidin-4-ol ring, with some contribution from the pyridine rings. The LUMO is likely to be distributed over the entire π-conjugated system, with significant contributions from the electron-deficient pyridine rings. A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to undergo electronic transitions and exhibit potential applications in materials science. The delocalization of these orbitals across the molecule is a key feature of such conjugated systems. acs.org

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound.

OrbitalPredicted Energy (eV)
HOMO-5.5 to -6.5
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

Note: These values are estimations based on FMO analyses of related aza-heterocyclic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding delocalization effects and the nature of intermolecular interactions. For this compound, NBO analysis would reveal significant π → π* interactions, indicating electron delocalization across the aromatic rings.

Furthermore, the analysis can quantify the stabilization energy associated with intermolecular hydrogen bonds. The hydroxyl group of the pyrimidin-4-ol and the nitrogen atoms of the pyridine rings can act as hydrogen bond donors and acceptors, respectively. NBO analysis can elucidate the strength and nature of these interactions, which are crucial for understanding the supramolecular assembly of the compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map is expected to show the most negative potential around the nitrogen atoms of the pyridine and pyrimidine rings, as well as the oxygen atom of the hydroxyl group. nih.gov These sites are the most likely to be protonated or to coordinate with metal ions. The hydrogen atom of the hydroxyl group will exhibit a positive potential, making it a potential site for hydrogen bonding. The aromatic rings will show intermediate potential values. rsc.org

Spectroscopic Property Prediction

Computational methods can also simulate various types of spectra, providing a powerful complement to experimental characterization.

Theoretical calculations can predict the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of this compound. These simulated spectra can aid in the interpretation of experimental data and the structural elucidation of the compound.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. The simulated IR and Raman spectra would show characteristic bands for the C-H, C=C, C=N, C-O, and O-H stretching and bending vibrations of the pyrimidine and pyridine rings. For instance, the O-H stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, its exact position being sensitive to hydrogen bonding. researchgate.net The C=N and C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. nih.gov

NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted NMR spectra would show distinct signals for the different protons and carbons in the molecule. The chemical shifts of the protons on the pyridine and pyrimidine rings would be in the aromatic region (typically 7.0-9.0 ppm). The position of the hydroxyl proton signal would be highly dependent on the solvent and concentration due to hydrogen bonding effects. nih.gov The ¹³C NMR spectrum would show signals for all the unique carbon atoms in the molecule, with the carbons attached to nitrogen and oxygen atoms appearing at lower fields. nih.gov

Table 3: Predicted Characteristic Spectroscopic Data for this compound.

SpectroscopyFeaturePredicted Range
IR (cm⁻¹) O-H Stretch3200 - 3600
Aromatic C-H Stretch3000 - 3100
C=N / C=C Stretch1400 - 1600
¹H NMR (ppm) Pyridine Protons7.5 - 8.8
Pyrimidine Proton7.0 - 7.5
OH ProtonVariable (5.0 - 12.0)
¹³C NMR (ppm) Aromatic Carbons110 - 160
C-OH Carbon160 - 170

Note: These are predicted ranges based on spectroscopic data of analogous heterocyclic compounds.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of excited states, allowing for the determination of absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved (e.g., π-π* or n-π*).

For this compound, a TD-DFT analysis would reveal how the molecule absorbs light. The calculations would identify the key molecular orbitals involved in the lowest energy electronic transitions. Typically, for aromatic heterocyclic systems like this, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of primary interest. The analysis would likely show strong π-π* transitions associated with the extensive conjugated system formed by the pyrimidine and pyridyl rings. Transitions involving non-bonding electrons (n-π*), primarily from the nitrogen atoms, would also be identified. These calculations are often performed in simulated solvent environments to provide more realistic predictions of UV-Vis spectra.

Illustrative Data Table from a TD-DFT Calculation: This table shows the kind of data a TD-DFT calculation would produce for the most significant electronic transitions.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contributions
S₀ → S₁[Calculated Value][Calculated Value][Calculated Value]HOMO → LUMO (~90%)
S₀ → S₂[Calculated Value][Calculated Value][Calculated Value]HOMO-1 → LUMO (~85%)
S₀ → S₃[Calculated Value][Calculated Value][Calculated Value]HOMO → LUMO+1 (~88%)

Advanced Computational Studies

Beyond standard electronic spectra prediction, advanced computational methods can explore more complex properties, including the potential for use in advanced optical materials and the molecule's dynamic behavior in solution.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and frequency conversion of laser light. Computational methods can predict the NLO response of a molecule, which is governed by its hyperpolarizability. The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to second- and third-harmonic generation, respectively.

Pyrimidine derivatives are known to be promising scaffolds for NLO materials. A computational study of this compound would involve calculating these hyperpolarizability tensors. The magnitude of the NLO response is highly dependent on the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" system). In this molecule, the pyridyl groups act as electron-withdrawing groups, while the hydroxyl group on the pyrimidine ring is an electron donor. This arrangement could potentially lead to a significant NLO response. Calculations would quantify the components of the hyperpolarizability tensors to predict the molecule's potential for NLO applications.

Illustrative Table of Calculated NLO Properties: This table outlines the typical parameters calculated in an NLO study.

ParameterDescriptionCalculated Value (a.u.)
α₀ Average linear polarizability[Calculated Value]
β₀ First hyperpolarizability[Calculated Value]
γ Second hyperpolarizability[Calculated Value]

Conformational Energy Landscapes and Tautomeric Equilibria

The three-dimensional structure and potential isomeric forms of a molecule are critical to its function and properties. This compound has several conformational degrees of freedom and can exist in different tautomeric forms.

Tautomeric Equilibria: 4-hydroxypyrimidine (B43898) derivatives can undergo keto-enol tautomerization. The "-ol" (hydroxy) form can isomerize to a "-one" (keto) form where the proton moves from the oxygen atom to one of the nitrogen atoms in the pyrimidine ring. For this compound, two primary tautomers are expected: the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4(1H)-one or pyrimidin-4(3H)-one).

Computational chemistry is used to calculate the relative energies of these tautomers. By comparing their thermodynamic stabilities (usually Gibbs free energy), it is possible to predict which tautomer will be dominant in the gas phase or in different solvents. Such studies have shown that for many 4-hydroxypyrimidines, the keto form is significantly more stable and therefore the predominant species.

Illustrative Table of Tautomer Stability Analysis: This table demonstrates how the relative energies of different tautomers would be presented.

TautomerStructureRelative Electronic Energy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
Enol FormThis compound[Calculated Value][Calculated Value]
Keto Form2,6-Di(pyridin-4-yl)pyrimidin-4(3H)-one[Calculated Value][Calculated Value]

Advanced Functional Materials Applications Derived from 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol Ligands

Catalytic Systems

The presence of multiple nitrogen donor atoms in 2,6-di(pyridin-4-yl)pyrimidin-4-ol makes it an excellent ligand for the coordination of transition metal ions, forming stable complexes that can act as catalysts. wikipedia.orgjscimedcentral.com The specific arrangement of these nitrogen atoms allows for the formation of well-defined coordination geometries around the metal center, which is crucial for catalytic activity and selectivity. nih.govtcu.edu

Role in Transition Metal Catalysis

Transition metal complexes derived from pyridine (B92270) and pyrimidine-based ligands are widely utilized in catalysis due to their ability to facilitate a variety of chemical transformations. researchgate.net The this compound ligand can act as a multidentate ligand, binding to a metal center through the nitrogen atoms of its pyridine and pyrimidine (B1678525) rings. This coordination can modulate the electronic properties of the metal ion, enhancing its reactivity and enabling it to participate in catalytic cycles. nih.gov The steric and electronic environment around the metal center can be fine-tuned by modifying the ligand structure, although this article focuses solely on the parent compound. For instance, related terpyridine-metal complexes have demonstrated catalytic activity in challenging transformations such as C-C bond formation and hydrofunctionalization. nih.gov

The catalytic potential of metal complexes incorporating this ligand can be attributed to several factors:

Stabilization of Metal Ions: The chelate effect of the multidentate ligand enhances the stability of the metal complex.

Tunable Electronic Properties: The electron-donating and π-accepting properties of the pyridine and pyrimidine rings influence the electron density at the metal center. nih.gov

Creation of Active Sites: The coordination of the ligand can leave open coordination sites on the metal for substrate binding and activation.

Property Description Relevance to Catalysis
Coordination Sites Multiple nitrogen atoms in pyridine and pyrimidine rings. Formation of stable transition metal complexes.
Ligand Field The electronic environment created around the metal ion. Influences the d-orbital splitting and reactivity of the metal center.
Steric Hindrance The spatial arrangement of the pyridin-4-yl groups. Can influence substrate selectivity.

Heterogeneous and Homogeneous Catalysis

The versatility of the this compound ligand allows for its application in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , metal complexes of this ligand are dissolved in the reaction medium, leading to high activity and selectivity due to the well-defined nature of the active species. researchgate.net For example, similar pyridine-based complexes have been used as catalysts in hydrogenation and polymerization reactions. jscimedcentral.com

For heterogeneous catalysis , the ligand or its metal complex can be immobilized on a solid support. This can be achieved by several methods, such as anchoring the ligand to a polymer resin or incorporating it into the framework of a metal-organic framework (MOF). The resulting heterogeneous catalyst offers the advantage of easy separation from the reaction mixture and potential for recycling. The porous nature of materials like MOFs can also impart size and shape selectivity to the catalytic process. nih.gov The use of gold nanoparticles supported on zeolites has been shown to catalyze reactions involving pyrimidine derivatives. nih.gov

Optoelectronic Materials

The extended π-conjugated system of this compound is responsible for its interesting photophysical properties, making it a promising candidate for applications in optoelectronic devices. The absorption of light can lead to electronic transitions, and the subsequent relaxation can occur via the emission of light (luminescence).

Luminescent Materials and Fluorophores

The ligand itself can exhibit fluorescence, and its coordination to metal ions can significantly modulate its luminescent properties. The emission color and intensity can be tuned by the choice of the metal ion and the coordination environment. For instance, the coordination of Zn(II) or Cd(II) to a related terpyridine-diphenylacetylene hybrid fluorophore resulted in significant green emission, while Fe(II), Ru(II), and Pt(IV) complexes were non-emissive. rsc.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a key principle in the design of fluorescent sensors.

The luminescent behavior of materials based on this compound can be attributed to:

Intraligand Transitions: Electronic transitions within the π-system of the ligand.

Metal-to-Ligand Charge Transfer (MLCT): Excitation of an electron from a metal-based orbital to a ligand-based orbital.

Ligand-to-Metal Charge Transfer (LMCT): Excitation of an electron from a ligand-based orbital to a metal-based orbital.

Metal Ion Potential Effect on Luminescence of Pyridine-Pyrimidine Ligands
Zn(II), Cd(II) Often enhance ligand-based fluorescence. rsc.org
Ru(II), Ir(III) Can lead to phosphorescence from MLCT states.
Fe(II), Co(II), Ni(II) Often quench fluorescence due to non-radiative decay pathways. rsc.org

Dye-Sensitized Solar Cells (DSSC) and Organic Light-Emitting Diodes (OLEDs)

The light-absorbing and charge-transfer properties of this compound and its metal complexes make them suitable for applications in solar energy conversion and light-emitting devices.

In Dye-Sensitized Solar Cells (DSSCs) , a sensitizer (B1316253) dye absorbs sunlight and injects electrons into a wide-bandgap semiconductor, typically TiO2. Pyridine and pyrimidine derivatives have been explored as components of sensitizer dyes. nih.govnih.govresearchgate.netsemanticscholar.orgrsc.org The this compound ligand could potentially be functionalized with anchoring groups to adsorb onto the TiO2 surface and with donor groups to enhance light absorption and charge separation.

In Organic Light-Emitting Diodes (OLEDs) , an electric current is passed through a thin film of organic material, which then emits light. nanointegris.comresearchgate.net Metal complexes with pyridine-based ligands are used as phosphorescent emitters in high-efficiency OLEDs. patsnap.commdpi.com The this compound ligand could be used to form emissive complexes with heavy metal ions like iridium(III) or platinum(II), which can harvest both singlet and triplet excitons and lead to high quantum efficiencies.

White-Light-Emitting Systems

The generation of white light from a single-component material is a significant goal in solid-state lighting. This can be achieved if a material emits light across the entire visible spectrum. Metal-organic frameworks (MOFs) have emerged as a promising platform for creating single-component white-light emitters. rsc.orgresearchgate.netdigitellinc.com

The this compound ligand, with its multiple coordination sites, is an excellent candidate for the construction of luminescent MOFs. By carefully selecting the metal node and controlling the structure of the framework, it may be possible to achieve broad-band emission that appears as white light. This can arise from a combination of ligand-based fluorescence and excimer/exciplex emission, where excited-state dimers or complexes are formed within the MOF structure. A zinc-based MOF has been reported to show white light emission arising from a combination of ligand-based transitions and a charge transfer phenomenon from a pyridine moiety to the linker. rsc.org

Chemo- and Biosensing Applications

The inherent electronic properties and multiple nitrogen-containing heterocyclic rings of this compound make it a promising candidate for the development of sophisticated sensors. The ability of the pyridine and pyrimidine nitrogen atoms to interact with their environment, either through protonation or coordination with metal ions, can be harnessed to produce measurable optical or electronic signals.

Colorimetric and Luminescent pH Sensors

The presence of both pyrimidine and pyridine rings in this compound suggests its potential as a pH-responsive molecule. The nitrogen atoms in these rings can be protonated in acidic conditions, leading to significant changes in the electronic structure of the molecule. These changes can, in turn, affect the absorption and emission of light, forming the basis for colorimetric and luminescent pH sensors.

Research on related compounds, such as 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, has demonstrated that the protonation of the pyrimidine and pyridine nitrogen atoms can cause dramatic color changes and luminescence switching. nih.gov In a similar vein, platinum(II) complexes of 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one have been shown to be potential chromogenic and luminescent sensors for acids. The addition of acid leads to a decrease in the intensity of the charge-transfer band in the electronic absorption spectra and quenching of the metal-to-ligand charge transfer (MLCT) emission. These changes are reversible upon the addition of a base.

It is therefore highly probable that this compound would exhibit analogous behavior. In acidic media, the protonation of the nitrogen atoms would likely lead to a blue shift in the absorption spectrum and a change in the luminescent properties, providing a clear signal for a change in pH.

Table 1: Anticipated pH-Sensing Properties of this compound Based on Analogous Compounds

PropertyExpected Change with Decreasing pHUnderlying Mechanism
Colorimetric Response Visible color changeAlteration of the π-conjugated system upon protonation of nitrogen atoms.
Luminescent Response Change in emission intensity or wavelengthModulation of intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon protonation.

Metal Cation Detection

The arrangement of nitrogen atoms in this compound makes it an excellent potential ligand for a variety of metal cations. The pyridine and pyrimidine rings can act as a tridentate chelate, binding to a metal ion through three nitrogen atoms. This coordination event can significantly alter the photophysical properties of the ligand, enabling its use as a fluorescent or colorimetric sensor for metal ions.

Studies on ligands with a 2,6-di(pyrimidin-4-yl)pyridine scaffold have shown their ability to form stable complexes with divalent metal ions such as zinc(II) and copper(II). The formation of these complexes can be readily monitored by UV-vis spectroscopy. The addition of auxiliary coordinating groups to this scaffold has been shown to further enhance the stability of the resulting metal complexes.

The interaction of this compound with metal ions is expected to cause a significant change in its fluorescence emission. Upon coordination, the rigidity of the molecule may increase, leading to an enhancement of its fluorescence intensity (chelation-enhanced fluorescence, CHEF). Alternatively, the presence of certain metal ions, particularly paramagnetic ones like copper(II), could lead to fluorescence quenching. This selective response to different metal ions is a key characteristic of a useful metal cation sensor.

Table 2: Potential Metal Cation Sensing Applications Based on Analogous Ligand Systems

Target Metal CationPotential Sensing MechanismExpected Spectroscopic Change
Zinc(II) Chelation-Enhanced Fluorescence (CHEF)Increase in fluorescence intensity
Copper(II) Fluorescence QuenchingDecrease in fluorescence intensity
Other Transition Metals Complexation leading to shifts in absorption/emission spectraRed or blue shifts in UV-Vis and fluorescence spectra

Detection of Specific Analytes

Beyond simple pH and metal ion sensing, the this compound scaffold can be further functionalized to create sensors for other specific analytes. By introducing specific recognition moieties, it is possible to design molecules that bind selectively to target analytes, producing a measurable optical response.

For instance, research on a related 2,6-di(pyrimidin-4-yl)pyridine ligand bearing guanidinium (B1211019) groups demonstrated a stabilizing interaction with phosphate (B84403) anions. This suggests that derivatives of this compound could be developed for the detection of biologically important anions.

Furthermore, the core structure could be incorporated into more complex systems, such as polymers or nanoparticles, to enhance its sensing capabilities. The development of pyrimidine-based fluorescent organic nanoparticles (FONPs) has been reported for the selective detection of bacteria like Pseudomonas aeruginosa. While the specific structure differs, this highlights the potential of pyrimidine-based fluorophores in biosensing applications. The principle relies on the interaction between the surface of the nanoparticles and the analyte, leading to a change in the fluorescence properties.

Separation Technologies

The selective binding properties of this compound also make it a person of interest for applications in separation technologies, particularly for the challenging separation of f-block elements.

Separation of Lanthanides and Actinides

The separation of trivalent lanthanides and actinides is a crucial step in the management of used nuclear fuel. The chemical similarity of these elements makes their separation extremely difficult. Nitrogen-containing heterocyclic ligands have emerged as promising extractants for this purpose due to their preference for binding to the slightly more covalent actinide ions over the more ionic lanthanide ions.

While direct studies on this compound for this application are not yet available, research on related bis(1,2,4-triazin-3-yl)pyridines (BTPs) has shown their remarkable efficiency in separating Am(III) from Eu(III). The "softer" nitrogen donor atoms in these ligands are thought to interact more strongly with the "softer" actinide ions.

Given that this compound also possesses multiple nitrogen donor atoms within a pre-organized framework, it is a logical candidate for investigation in lanthanide-actinide separation processes. The electronic properties of the pyrimidine and pyridine rings could be fine-tuned through substitution to optimize the selectivity for actinides. The hydroxyl group could also play a role in the complexation and extraction behavior. Further research is warranted to explore the potential of this and related pyrimidine-based ligands in advanced separation schemes for a more sustainable nuclear fuel cycle.

Reactivity and Derivatization Strategies for 2,6 Di Pyridin 4 Yl Pyrimidin 4 Ol Frameworks

Electrophilic and Nucleophilic Substitution Reactions on Pyridyl and Pyrimidine (B1678525) Rings

The pyridyl and pyrimidine rings within the 2,6-di(pyridin-4-yl)pyrimidin-4-ol structure exhibit distinct reactivity towards electrophilic and nucleophilic substitution, largely governed by the electron-deficient nature of these nitrogen-containing heterocycles.

The pyridine (B92270) rings are generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. However, functionalization can be achieved under harsh conditions or by prior activation of the ring. A more common approach for functionalizing pyridines is through nucleophilic substitution, particularly at the C-2 and C-4 positions, which are activated by the ring nitrogen. For instance, the Minisci reaction, a radical substitution, provides a pathway for the C-4 alkylation of pyridines. nih.govchemrxiv.org This method involves the generation of an alkyl radical, often from a carboxylic acid, which then attacks the protonated pyridine ring. nih.govchemrxiv.org This strategy offers a direct route to introduce alkyl groups at the 4-position of the pyridyl moieties, a challenging transformation via traditional methods. chemrxiv.org

The pyrimidine ring is also electron-deficient and thus more susceptible to nucleophilic attack than electrophilic attack. The presence of two nitrogen atoms further deactivates the ring towards electrophiles. Nucleophilic substitution reactions on pyrimidine rings are well-documented, often involving the displacement of good leaving groups like halides. For example, in related pyrimidine systems, chloro groups can be selectively displaced by various nucleophiles to introduce new functionalities. americanelements.com

Redox Chemistry of Metal Complexes

The this compound ligand is an excellent candidate for forming coordination complexes with a variety of metal ions due to the presence of multiple nitrogen donor atoms. The resulting metal complexes often exhibit interesting redox properties, which can be attributed to both the metal center and the ligand itself.

The pyridyl and pyrimidine nitrogen atoms act as coordination sites, creating a multidentate ligand that can stabilize metal ions in various oxidation states. The electronic properties of the ligand, which can be tuned through substitution on the rings, directly influence the redox potential of the metal center. For instance, the introduction of electron-donating or electron-withdrawing groups on the pyridine or pyrimidine rings can make the metal center easier or harder to oxidize or reduce, respectively.

Complex TypeRedox BehaviorInfluencing Factors
Iron-diiminepyridineLigand-based redox activityLigand substitution
Uranyl-dipyrrinFormation of dipyrrin (B1230570) radical upon reductionNature of ancillary ligands
Thallium(III)-pyridine dicarboxylic acid derivativesVariable formal potentialsCoordination geometry, presence of substituents on the pyridine ring

Post-Modification of the 4-Hydroxyl Group

The 4-hydroxyl group on the pyrimidine ring is a key functional handle for derivatization, allowing for a wide range of post-modification strategies to be employed.

Regioselective Functionalization for Targeted Property Modulation

The hydroxyl group can undergo various reactions, such as etherification and esterification, to introduce new functional groups. For example, Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), has been successfully employed to attach carboxylic acids to the 4-hydroxyl position of a similar 2,6-di(pyridin-2-yl)pyridin-4-ol. mdpi.com This method allows for the introduction of a wide array of functionalities, depending on the nature of the carboxylic acid used.

Regioselective functionalization of this hydroxyl group is critical for tailoring the properties of the molecule for specific applications. For instance, attaching long alkyl chains can enhance solubility in nonpolar solvents, while incorporating ionizable groups can improve water solubility. Furthermore, the introduction of specific functionalities can modulate the electronic properties of the entire molecule, which can, in turn, affect the properties of its metal complexes. For example, the presence of an OH group at the 4-position of a pyridine ring in a thallium(III) complex was found to decrease its electrochemical and anticancer properties compared to a similar complex without this group. nih.gov

Cascade and Multicomponent Reactions in Synthesis of Derivatives

Cascade and multicomponent reactions (MCRs) offer efficient and atom-economical routes to synthesize complex derivatives of the this compound framework. These reactions involve the formation of multiple chemical bonds in a single synthetic operation, often from three or more starting materials.

While specific examples for the direct synthesis of this compound derivatives using these methods are not extensively reported, the synthesis of related substituted pyridines and pyrimidines through cascade and multicomponent approaches is well-established. rsc.orgresearchgate.netsemanticscholar.org For instance, multicomponent protocols have been developed for the synthesis of polysubstituted pyridines and pyrimidines from readily available starting materials like ketones, aldehydes, and a nitrogen source. researchgate.netsemanticscholar.org These strategies often rely on a series of tandem reactions, such as condensation, cyclization, and aromatization, to build the heterocyclic core. rsc.org

The development of similar one-pot methodologies for the synthesis of this compound derivatives would be highly advantageous, enabling the rapid generation of a library of compounds with diverse functionalities for screening in various applications.

Structure-Reactivity Relationships in Ligand Design

The design of ligands based on the this compound scaffold is guided by a deep understanding of structure-reactivity relationships. The electronic and steric properties of the ligand can be systematically varied to control its coordination behavior and the properties of the resulting metal complexes.

The nature and position of substituents on the pyridyl and pyrimidine rings have a profound impact on the ligand's properties. Electron-donating groups will increase the electron density on the nitrogen atoms, making them stronger Lewis bases and potentially leading to more stable metal complexes. Conversely, electron-withdrawing groups will decrease the basicity of the nitrogen donors.

The steric bulk of substituents near the coordination sites can influence the coordination geometry of the metal complex and its stability. For example, bulky groups can prevent the coordination of multiple ligands to a metal center or favor the formation of specific isomers.

Conclusion and Future Research Directions

Summary of Key Research Findings on 2,6-Di(pyridin-4-yl)pyrimidin-4-ol

Research on this compound and its structural isomers has established them as versatile building blocks in coordination chemistry. The core structure, featuring a central pyrimidinol ring flanked by two pyridyl units, offers multiple nitrogen donor sites, enabling it to act as a chelating ligand for various metal ions. Studies on the closely related 2,6-di(pyrimidin-4-yl)pyridine scaffold have demonstrated its ability to form stable complexes with transition metals like Zinc(II) and Copper(II). nih.gov The formation constants for these complexes have been quantified using UV/vis spectroscopy, revealing strong metal-ligand interactions. nih.gov

Furthermore, the isomeric ligand, 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH), has been utilized in the synthesis of more complex structures, such as dinuclear ligands incorporating diselenide units. mdpi.com Characterization of these derivatives through methods including FT-IR, Raman, NMR, and UV-Vis spectroscopies has provided insight into their structural and photophysical properties. mdpi.com For instance, derivatives of tpyOH have been shown to exhibit fluorescence, a property that is tunable through chemical modification. mdpi.com The presence of multiple coordination sites, as seen in related terpyridine systems, allows for the creation of intricate structures like 1-D coordination networks and metallotectons. researchgate.net These findings collectively underscore the potential of the pyridinyl-pyrimidinol framework as a foundational component for constructing sophisticated supramolecular systems.

Emerging Avenues in Synthetic Methodology

The synthesis of pyridinyl-pyrimidinol derivatives is an active area of research, with several modern methodologies emerging to improve efficiency, yield, and structural diversity. One notable approach is the Kröhnke-type reaction, which has been successfully optimized for the synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one from ethyl picolinate (B1231196) and acetone. journalirjpac.com This method has demonstrated a significant increase in total yield compared to previously reported literature, achieving up to 66% under optimized conditions. journalirjpac.com

Another powerful strategy involves multi-step sequences combining cross-coupling reactions with classic condensation chemistry. For example, various 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines have been efficiently prepared through a double Stille cross-coupling reaction, followed by an aldol (B89426) condensation. nih.govresearchgate.net This modular approach allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the final compound's electronic and photophysical properties. nih.gov

In line with the principles of green chemistry, new energy-efficient techniques are being explored. Ultrasound-promoted synthesis represents a promising alternative to conventional heating for the preparation of 4-pyrimidinols. researchgate.net This method often leads to faster reaction times, higher yields, and improved selectivity. researchgate.net Additionally, solvent-less reaction conditions and the use of microwave irradiation are being investigated to minimize waste and energy consumption in the synthesis of pyrimidine (B1678525) derivatives. researchgate.netgoogle.com

Potential for Advanced Functional Material Development

The unique structural and electronic properties of this compound make it a highly attractive candidate for the development of advanced functional materials. Its ability to coordinate with d-block metal ions is a key feature that can be exploited to construct metal-organic frameworks (MOFs) and coordination polymers. Research on analogous bis-pyrazole/pyridine (B92270) ligands has shown that complexation with zinc can yield materials with interesting photoluminescent and catalytic properties. rsc.org These materials have shown potential in promoting the oxidation of hydrocarbons under mild conditions. rsc.org

The photophysical characteristics of related pyridinyl-pyrimidine systems suggest that this compound could be a valuable component in luminescent materials. For instance, derivatives of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines exhibit strong emission solvatochromism, where the emission color is sensitive to the solvent's polarity. nih.govresearchgate.net This property is indicative of the formation of an intramolecular charge-separated state, which is crucial for applications in sensing and imaging. nih.gov The protonation of the pyridinyl nitrogen atoms can lead to dramatic changes in color and luminescence, making these molecules suitable as pH sensors. nih.govresearchgate.net Furthermore, platinum(II) complexes incorporating 2,6-di(pyrid-2-yl)pyrazine ligands have been found to exhibit thermoresponsive behavior, with their color changing in response to temperature variations. nih.gov This suggests that metal complexes of this compound could be designed to create "smart" materials with stimuli-responsive optical properties.

Integration of Experimental and Computational Approaches in Ligand Science

The future of ligand design and materials development will increasingly rely on the synergy between experimental investigation and computational modeling. For a molecule like this compound, this integrated approach is essential for unlocking its full potential. Experimental techniques such as single-crystal X-ray diffraction provide precise information about the three-dimensional structure of the ligand and its metal complexes. nih.gov Spectroscopic methods, including NMR, UV-Vis, and fluorescence spectroscopy, offer critical data on the electronic structure and photophysical behavior of these systems in solution. nih.govmdpi.com

Computational chemistry, particularly density functional theory (DFT) and time-dependent DFT (TD-DFT), can complement these experimental findings. Quantum chemical calculations allow for the prediction of molecular geometries, electronic properties, and spectroscopic characteristics. For instance, computational studies on related pyrimidine derivatives have helped to understand the nature of their solvatochromic behavior by modeling the charge distribution in the ground and excited states. researchgate.net This predictive power can guide the synthetic chemist in designing new ligands with tailored properties, optimizing them for specific applications such as catalysis or sensing before committing to laboratory synthesis. By combining experimental validation with computational screening, the discovery and development of new functional materials based on the this compound scaffold can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies and purification methods for 2,6-Di(pyridin-4-yl)pyrimidin-4-ol?

  • Methodological Answer : The compound can be synthesized via solvothermal reactions using metal salts and the ligand under controlled temperature and pressure. For example, coordination polymers derived from similar pyridine-pyrimidine ligands are synthesized by reacting the ligand with metal halides (e.g., ZnX₂, X = Cl, Br, I) in mixed solvents (e.g., DMF/H₂O) at 80–100°C for 48–72 hours . Purification typically involves recrystallization from hot ethanol or dichloromethane, followed by vacuum filtration. Characterization via elemental analysis, FTIR, and ¹H/¹³C NMR is critical to confirm purity and structure .

Q. How can structural and electronic properties of this compound be characterized?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves the 3D molecular geometry and supramolecular interactions (e.g., π–π stacking, hydrogen bonding) .
  • UV-vis spectroscopy : Identifies electronic transitions; the ligand’s absorption bands (e.g., ~270–350 nm) correlate with π→π* and n→π* transitions .
  • Photoluminescence (PL) studies : Measure emission spectra in solid state or solution to assess radiative decay pathways. Dual emission in structural isomers may arise from conformational flexibility .

Q. What are the common coordination modes of 2,6-Di(pyridin-4-yl)pyrimidin-4-yl derivatives in metal complexes?

  • Methodological Answer : The ligand typically acts as a μ₂-bridge, coordinating two metal centers via its pyridyl nitrogen atoms. For example, in Ni(II) and Co(II) complexes, the ligand forms 1D chains with sulfate anions and water molecules as co-ligands. SCXRD reveals bond lengths (e.g., M–N ≈ 2.0–2.2 Å) and coordination geometries (e.g., octahedral for Ni²⁺) .

Advanced Research Questions

Q. How can this compound-based complexes be optimized for electrocatalytic hydrogen evolution (HER)?

  • Methodological Answer :

  • Electrochemical testing : Use a three-electrode system with a glassy carbon working electrode. Measure HER activity via linear sweep voltammetry (LSV) in acidic/neutral media. Co(II) complexes show lower overpotentials (e.g., η = 300–400 mV at 10 mA/cm²) compared to Ni(II) analogs .
  • Composite design : Enhance conductivity by integrating complexes with graphene. The composite’s activity correlates with metal center redox properties and ligand-to-metal charge transfer efficiency .

Q. What factors influence the photoluminescent properties of this compound derivatives?

  • Methodological Answer :

  • Structural rigidity : Planar ligands with extended π-conjugation enhance emission intensity (e.g., λₑₘ ≈ 450–550 nm) .
  • Supramolecular interactions : Intermolecular hydrogen bonds and π–π stacking reduce non-radiative decay, improving quantum yield. For example, dual emission in isomers may result from excited-state intramolecular proton transfer (ESIPT) .
  • Metal coordination : Lanthanide complexes (e.g., Er³⁺) exhibit ligand-sensitized luminescence, while transition metals (e.g., Zn²⁺) quench emission via d-orbital interactions .

Q. How can researchers design coordination polymers using this compound to study structure-property relationships?

  • Methodological Answer :

  • Ligand functionalization : Introduce hydroxyl or methoxy groups to modulate solubility and binding affinity. For example, 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)phenol forms helical chains with Zn²⁺, while methoxy derivatives yield 2D networks .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor crystallization of porous frameworks, while aqueous conditions produce dense phases. Thermal gravimetric analysis (TGA) assesses stability (e.g., decomposition >300°C) .

Q. How should researchers address contradictions in photophysical data (e.g., dual emission) for this compound derivatives?

  • Methodological Answer :

  • Conformational analysis : Use time-resolved PL and DFT calculations to identify competing emission pathways (e.g., ESIPT vs. excimer formation) .
  • Crystallographic studies : Compare emission spectra of single crystals vs. powders to distinguish intrinsic vs. aggregation-induced effects. For example, dual emission in isomers may stem from polymorphic differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.